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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-amino-1-piperidinecarboxylate, a readily available piperidine derivative,

has emerged as a cornerstone building block in medicinal chemistry. Its inherent structural

features—a secondary amine for substitution, a primary amine for diverse functionalization, and

a protected piperidine nitrogen—offer a versatile platform for the synthesis of a wide array of

complex molecules with significant therapeutic potential. This technical guide explores the

burgeoning research applications of this compound, providing a detailed overview of its use in

the development of novel therapeutics for oncology, neurological disorders, and infectious

diseases. We delve into the synthetic methodologies, quantitative biological data, and the

underlying signaling pathways of molecules derived from this pivotal scaffold.

Physicochemical Properties of Ethyl 4-amino-1-
piperidinecarboxylate
A thorough understanding of the physicochemical properties of a starting material is paramount

for its effective utilization in chemical synthesis. Ethyl 4-amino-1-piperidinecarboxylate is a

liquid at room temperature with a well-defined set of characteristics that make it a versatile

reagent in a variety of reaction conditions.
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Property Value Reference

CAS Number 58859-46-4 [1]

Molecular Formula C₈H₁₆N₂O₂ [1]

Molecular Weight 172.22 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Density 1.004 g/mL at 25 °C [2]

Boiling Point 118-120 °C at 5 mmHg [3]

Flash Point 78 °C (closed cup) [2]

Refractive Index n20/D 1.483 [2]

Solubility
Soluble in polar solvents such

as water and alcohols.
[4]

I. Anticancer Applications: Targeting Sigma-1
Receptors and Kinase Pathways
Ethyl 4-amino-1-piperidinecarboxylate has proven to be an invaluable starting material for

the synthesis of potent anticancer agents, particularly those targeting the sigma-1 (σ1) receptor

and various protein kinases.

A. Synthesis of σ1 Receptor Ligands with
Antiproliferative Activity
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria

interface and is overexpressed in numerous cancer cell types, playing a crucial role in cell

survival and proliferation.[5][6] Ligands that modulate σ1 receptor activity have shown promise

as anticancer therapeutics.

While a direct synthesis from Ethyl 4-amino-1-piperidinecarboxylate is not explicitly detailed

in the available literature, a general and adaptable multi-step synthesis for analogous 4-(2-

aminoethyl)piperidine scaffolds has been reported. This process typically involves the
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conjugate addition of a nucleophile to a dihydropyridin-4(1H)-one, followed by homologation

and introduction of the amino moiety. A representative synthetic workflow is outlined below.

N-Protected-4-piperidone Oxidation to
Dihydropyridin-4(1H)-one

IBX, NMO, DMSO Conjugate Addition
(e.g., Phenylboronic acid)

[Rh(cod)2]BF4 Homologation
(e.g., Wittig reaction)

Ph3P=CHCO2Et Reduction of Ester/NitrileLiAlH4 Introduction of Amino MoietyMesylation, Amination N-Deprotection/Substitutione.g., H2, Pd/C Final σ1 Receptor Ligand

Click to download full resolution via product page

General synthetic workflow for σ1 receptor ligands.

Detailed Methodology (Adapted from similar syntheses):

Oxidation to Dihydropyridin-4(1H)-one: To a solution of an N-protected-4-piperidone (1 eq) in

DMSO, add iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3 eq).

Stir the mixture at 30 °C for 72 hours in the dark. Pour the reaction mixture into a saturated

NaHCO₃ solution and extract with diethyl ether. The combined organic layers are washed,

dried, and concentrated to yield the dihydropyridin-4(1H)-one.

Conjugate Addition: To a solution of the dihydropyridin-4(1H)-one (1 eq) in a dioxane/water

mixture, add phenylboronic acid (1.5 eq) and [Rh(cod)₂]BF₄ (0.05 eq). Heat the mixture

under an inert atmosphere. After cooling, the product is extracted, and the organic phase is

dried and concentrated.

Wittig Homologation: The resulting ketone (1 eq) is dissolved in toluene, and ethyl

(triphenylphosphoranylidene)acetate (1.2 eq) is added. The mixture is refluxed for 18 hours.

After solvent removal, the crude product is purified by chromatography.

Reduction and Amination: The ester is reduced to the corresponding alcohol using LiAlH₄.

The alcohol is then converted to a mesylate and subsequently displaced with an amine to

introduce the desired aminoethyl side chain.

Deprotection and Final Modification: The N-protecting group on the piperidine ring is

removed (e.g., by hydrogenolysis for a Cbz group), and the desired substituent can be

introduced via reductive amination or other N-alkylation methods.

Derivatives synthesized using this scaffold have demonstrated significant antiproliferative

activity against various cancer cell lines.
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Compound Cell Line IC₅₀ (µM) Reference

4a (a piperidine

derivative)

A427 (human non-

small cell lung cancer)
17 [7]

20a (1-

Methylpiperidine

derivative)

DU145 (androgen-

negative human

prostate cancer)

13 [7]

21a (1-

Methylpiperidine

derivative)

DU145 11 [7]

22a (1-

Methylpiperidine

derivative)

DU145 12 [7]

Haloperidol (reference

σ1 antagonist)
A427 16 [7]

NE-100 (reference σ1

ligand)
DU145 25 [7]

S1RA (reference σ1

ligand)
DU145 29 [7]

The σ1 receptor modulates a complex network of signaling pathways crucial for cancer cell

survival and proliferation. Its chaperone activity at the mitochondria-associated ER membrane

(MAM) is central to its function, where it regulates calcium homeostasis between the ER and

mitochondria.[2] By interacting with proteins such as the IP₃ receptor, the σ1 receptor

influences cellular responses to stress and apoptotic signals.[8] Furthermore, it has been

shown to modulate the activity of various ion channels and interact with key signaling pathways

like PI3K/Akt/mTOR.[4][6]
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Simplified signaling network of the σ1 receptor in cancer cells.
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B. Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives as
Kinase Inhibitors
Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered

significant attention for their potent antiproliferative activities, often through the inhibition of

protein kinases like CK2.[9] Ethyl 4-amino-1-piperidinecarboxylate can be envisioned as a

key precursor for introducing substituted piperidine moieties onto the pyrrolo[1,2-a]quinoxaline

scaffold to enhance solubility, cell permeability, and target engagement.

The synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through a

Pictet-Spengler type reaction. The piperidine moiety derived from Ethyl 4-amino-1-
piperidinecarboxylate can be introduced at various positions, often on a phenyl or benzyl

substituent of the core structure.

2-(1H-pyrrol-1-yl)aniline

Pictet-Spengler
Condensation

Aldehyde p-DBSA, EtOH

Functionalization with
Piperidine Derivative

e.g., Suzuki coupling or
Nucleophilic substitution Final Pyrrolo[1,2-a]quinoxaline

Derivative

Click to download full resolution via product page

General synthetic workflow for Pyrrolo[1,2-a]quinoxaline derivatives.

Detailed Methodology (Illustrative):

Synthesis of the Pyrrolo[1,2-a]quinoxaline Core: To a solution of 2-(1H-pyrrol-1-yl)aniline (1

eq) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.2 eq) in ethanol, add p-

dodecylbenzenesulfonic acid (p-DBSA, 0.1 eq). Stir the mixture at room temperature for 15

minutes. The solvent is evaporated, and the residue is purified by flash chromatography to

yield the 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline.

Introduction of the Piperidine Moiety: The 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline can

then be coupled with a derivative of Ethyl 4-amino-1-piperidinecarboxylate. For instance,

the primary amine of Ethyl 4-amino-1-piperidinecarboxylate can be functionalized, and the
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resulting secondary amine on the piperidine ring can undergo a Buchwald-Hartwig amination

with the bromo-substituted core.

Various derivatives of this class have shown potent cytotoxic effects against a panel of

leukemia cell lines.

Compoun
d

Jurkat
(IC₅₀, µM)

U266
(IC₅₀, µM)

K562
(IC₅₀, µM)

U937
(IC₅₀, µM)

HL60
(IC₅₀, µM)

Referenc
e

1a 1.8 ± 0.2 > 50 2.5 ± 0.3 2.5 ± 0.2 3.5 ± 0.4 [10]

1m 1.0 ± 0.1 1.9 ± 0.2 1.3 ± 0.1 1.3 ± 0.1 1.5 ± 0.2 [10]

1n 1.2 ± 0.1 1.5 ± 0.1 1.1 ± 0.1 1.1 ± 0.1 1.2 ± 0.1 [10]

JG1679 3.0 - > 50 - - [11]

DYT-1

(reference)
1.0 - 0.8 - - [11]

II. Neurological Applications: MCHr1 Antagonists
and Alzheimer's Disease Research
The piperidine scaffold is a privileged structure in neuroscience drug discovery. Ethyl 4-amino-
1-piperidinecarboxylate serves as a key starting material for compounds targeting

neurological disorders, including obesity (via MCHr1 antagonism) and Alzheimer's disease.

A. Synthesis of Melanin-Concentrating Hormone
Receptor 1 (MCHr1) Antagonists
The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor

implicated in the regulation of feeding behavior and energy homeostasis.[12] Antagonists of

this receptor are being investigated as potential treatments for obesity. Ethyl 4-amino-1-
piperidinecarboxylate has been utilized in the synthesis of quinolin-2(1H)-one derivatives that

act as potent MCHr1 antagonists.[2]

The synthesis involves the reaction of Ethyl 4-amino-1-piperidinecarboxylate with a suitable

quinolin-2(1H)-one precursor.
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Ethyl 4-amino-1-
piperidinecarboxylate

Nucleophilic Substitution

Quinolin-2(1H)-one
precursor with leaving group

Base, Solvent

Final MCHr1 Antagonist

Click to download full resolution via product page

General synthetic workflow for MCHr1 antagonists.

Detailed Methodology (Hypothetical, based on common reactions):

A solution of Ethyl 4-amino-1-piperidinecarboxylate (1.1 eq) and a suitable quinolin-2(1H)-

one derivative bearing a leaving group (e.g., a halogen) at the desired position (1 eq) in a

polar aprotic solvent (e.g., DMF) is treated with a non-nucleophilic base (e.g., DIPEA, 2 eq).

The reaction mixture is heated to promote the nucleophilic substitution reaction.

After completion, the reaction is quenched with water, and the product is extracted with an

organic solvent.

The crude product is purified by column chromatography to yield the final MCHr1 antagonist.

MCHr1 couples to Gᵢ and Gq proteins.[12] Activation of the Gᵢ pathway leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gq pathway activation

stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C

(PKC), respectively. These pathways ultimately influence ERK phosphorylation and other

downstream cellular responses.[10][12]
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Simplified signaling cascade of the MCHr1 receptor.
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B. Building Blocks for Alzheimer's Disease Therapeutics
The piperidine ring is a core component of donepezil, a widely prescribed acetylcholinesterase

inhibitor for the treatment of Alzheimer's disease.[13] Ethyl 4-amino-1-piperidinecarboxylate
provides a valuable scaffold for the synthesis of novel donepezil analogues and other multi-

target-directed ligands for Alzheimer's therapy.[13][14]

The synthesis of donepezil analogues can involve the reductive amination of a substituted

piperidone, a reaction for which derivatives of Ethyl 4-amino-1-piperidinecarboxylate are

well-suited precursors.

Illustrative Reductive Amination Protocol:

Imine Formation: A solution of a 4-piperidone derivative (1 eq) and a primary amine (1.1 eq)

in a suitable solvent (e.g., methanol or dichloroethane) is stirred, often with the addition of a

mild acid catalyst.

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or

sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. These mild reducing

agents selectively reduce the iminium ion intermediate without affecting the ketone starting

material.[5]

Workup and Purification: The reaction is quenched, and the product is extracted, dried, and

purified by chromatography.

Novel piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase

(AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's

disease.

Compound AChE IC₅₀ (nM)
BuChE IC₅₀
(nM)

AChE
Selectivity

Reference

5h 6.83 - - [14]

5k 2.13 - ~38-fold [14]

Donepezil

(reference)
- - - [14]
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Conclusion
Ethyl 4-amino-1-piperidinecarboxylate is a powerful and versatile building block in

contemporary drug discovery. Its utility spans multiple therapeutic areas, from oncology to

neurodegenerative diseases, underscoring the importance of the piperidine scaffold in

medicinal chemistry. The synthetic routes and biological data presented in this guide highlight

the vast potential of this compound. As researchers continue to explore novel chemical space,

the creative and strategic use of Ethyl 4-amino-1-piperidinecarboxylate will undoubtedly lead

to the development of next-generation therapeutics with improved efficacy and safety profiles.

Further exploration into its applications in antiviral and antibacterial drug development is also a

promising avenue for future research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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